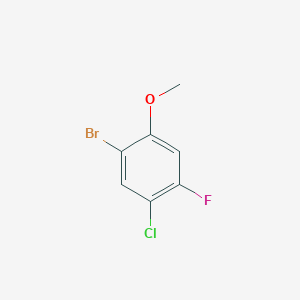

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene

Descripción general

Descripción

“1-Bromo-5-chloro-4-fluoro-2-methoxybenzene” is a chemical compound with the CAS number 949892-08-4 . It is used according to the manufacturer’s directions .

Molecular Structure Analysis

The molecular weight of “1-Bromo-5-chloro-4-fluoro-2-methoxybenzene” is 239.47 . The IUPAC name is 1-bromo-5-chloro-4-fluoro-2-methoxybenzene and the InChI code is 1S/C7H5BrClFO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 .

Physical And Chemical Properties Analysis

The physical form of “1-Bromo-5-chloro-4-fluoro-2-methoxybenzene” is solid . More detailed physical and chemical properties were not available in the sources I found.

Aplicaciones Científicas De Investigación

Cobalt-Catalyzed Carbonylation

- The cobalt-catalyzed methoxycarbonylation of polysubstituted bromo, fluoro-, and chloro, fluorobenzenes, including 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene, is critical in the synthesis of various fluorobenzoic acid derivatives. This process benefits from the anion-radical activation of aryl halides by a cobalt catalyst and enables the creation of these derivatives from readily available raw materials with good yield. The fluorine substituents in the compounds, such as 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene, remain intact during this chemoselective process, indicating the precision and effectiveness of the cobalt-catalyzed approach (Boyarskiy et al., 2010).

Study of Aromatic Diazo Compounds

- Research on the photochemistry of aromatic diazo compounds, involving substances like 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene, has provided insights into the electronic structures and electronic absorption spectra of these compounds. Molecular orbital calculations and measurements of ultraviolet absorption spectra have revealed that electron-donating groups, when introduced at specific positions of the benzenediazonium cation, can significantly influence the electronic structure and the behavior of these compounds in excited states (Sukigara & Kikuchi, 1967).

Electrochemical Fluorination

- The electrochemical fluorination of aromatic compounds, including halobenzenes like 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene, is a crucial process in understanding the formation and reactions of various fluorinated compounds. This method involves the study of side reactions during the fluorination process, shedding light on the mechanisms and optimizing the conditions to control the formation of desired fluorinated products (Horio et al., 1996).

Study of Organohalogens

- Investigation into the presence and origin of bromochloromethoxybenzenes, related to compounds like 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene, in the marine troposphere of the Atlantic Ocean has been conducted. This research helps in understanding the distribution, sources (anthropogenic and biogenic), and environmental impact of these organohalogens (Führer & Ballschmiter, 1998).

Safety and Hazards

“1-Bromo-5-chloro-4-fluoro-2-methoxybenzene” has been classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . In case of contact with eyes or skin, it is advised to wash out immediately with water and seek medical attention if irritation continues . If inhaled or ingested, remove from the contaminated area and give a glass of water .

Propiedades

IUPAC Name |

1-bromo-5-chloro-4-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSMLSKXNOHPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682194 | |

| Record name | 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

949892-08-4 | |

| Record name | 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1523601.png)

![Methyl 4-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1523607.png)

![7-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1523611.png)